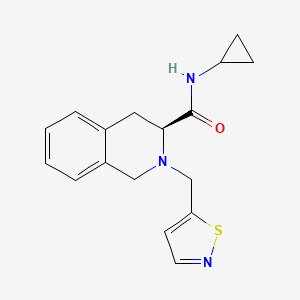![molecular formula C13H14ClN5O3 B7344381 3-chloro-N-[(2R)-1-(1-methyltriazol-4-yl)propan-2-yl]-4-nitrobenzamide](/img/structure/B7344381.png)
3-chloro-N-[(2R)-1-(1-methyltriazol-4-yl)propan-2-yl]-4-nitrobenzamide
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
3-chloro-N-[(2R)-1-(1-methyltriazol-4-yl)propan-2-yl]-4-nitrobenzamide is a chemical compound that has gained significant attention in the field of scientific research due to its potential applications in various areas, including medicinal chemistry, biochemistry, and pharmacology. This compound is known for its unique chemical structure and properties, which make it a promising candidate for developing new drugs and therapies.
作用机制
The mechanism of action of 3-chloro-N-[(2R)-1-(1-methyltriazol-4-yl)propan-2-yl]-4-nitrobenzamide is not fully understood, but it is believed to act by inhibiting the activity of certain enzymes and signaling pathways that are involved in cell growth, proliferation, and survival. It has been shown to inhibit the activity of the enzyme topoisomerase II, which is involved in DNA replication and repair, leading to DNA damage and cell death. It has also been shown to inhibit the activity of the protein kinase B (AKT) signaling pathway, which is involved in cell survival and proliferation.
Biochemical and Physiological Effects:
This compound has been shown to have various biochemical and physiological effects, including the inhibition of cell growth and proliferation, induction of apoptosis (programmed cell death), and modulation of the immune system. It has also been shown to have antibacterial activity and anti-inflammatory effects.
实验室实验的优点和局限性
One of the main advantages of using 3-chloro-N-[(2R)-1-(1-methyltriazol-4-yl)propan-2-yl]-4-nitrobenzamide in lab experiments is its ability to inhibit the growth and proliferation of cancer cells and bacteria, making it a promising candidate for developing new drugs and therapies. However, its mechanism of action is not fully understood, and more research is needed to determine its full potential and limitations.
未来方向
There are several future directions for research on 3-chloro-N-[(2R)-1-(1-methyltriazol-4-yl)propan-2-yl]-4-nitrobenzamide, including:
1. Further studies on its mechanism of action and its potential as a therapeutic agent for cancer, bacterial infections, and inflammatory diseases.
2. Development of new derivatives and analogs of this compound with improved efficacy and selectivity.
3. Investigation of its pharmacokinetic and pharmacodynamic properties, including its absorption, distribution, metabolism, and excretion in vivo.
4. Studies on its potential side effects and toxicity in vivo.
5. Development of new methods for synthesizing this compound with higher yields and purity.
In conclusion, this compound is a promising compound with potential applications in various areas of scientific research. Its unique chemical structure and properties make it a promising candidate for developing new drugs and therapies. Further research is needed to fully understand its mechanism of action, pharmacokinetic and pharmacodynamic properties, and potential side effects and toxicity.
合成方法
The synthesis method of 3-chloro-N-[(2R)-1-(1-methyltriazol-4-yl)propan-2-yl]-4-nitrobenzamide involves the reaction of 3-chloro-4-nitrobenzoic acid with 1-methyl-1H-1,2,3-triazole-4-carboxylic acid and (R)-2-amino-1-propanol in the presence of coupling reagents such as 1-ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDC) and N-hydroxysuccinimide (NHS). The reaction proceeds under mild conditions and yields the desired product in good to excellent yields.
科学研究应用
3-chloro-N-[(2R)-1-(1-methyltriazol-4-yl)propan-2-yl]-4-nitrobenzamide has been extensively studied for its potential applications in medicinal chemistry and drug discovery. This compound has shown promising results in inhibiting the growth and proliferation of cancer cells, including breast, lung, and colon cancer cells. It has also been shown to have antibacterial activity against Gram-positive bacteria such as Staphylococcus aureus and Streptococcus pyogenes. In addition, this compound has been studied for its potential use as an anti-inflammatory agent and as a modulator of the immune system.
属性
IUPAC Name |
3-chloro-N-[(2R)-1-(1-methyltriazol-4-yl)propan-2-yl]-4-nitrobenzamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H14ClN5O3/c1-8(5-10-7-18(2)17-16-10)15-13(20)9-3-4-12(19(21)22)11(14)6-9/h3-4,6-8H,5H2,1-2H3,(H,15,20)/t8-/m1/s1 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
VCIZXZROZYJDOY-MRVPVSSYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(CC1=CN(N=N1)C)NC(=O)C2=CC(=C(C=C2)[N+](=O)[O-])Cl |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C[C@H](CC1=CN(N=N1)C)NC(=O)C2=CC(=C(C=C2)[N+](=O)[O-])Cl |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H14ClN5O3 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
323.73 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。

![(3aS,6R,6aR)-6-hydroxy-N-[(3-morpholin-4-ylphenyl)methyl]-3,3a,4,5,6,6a-hexahydro-2H-cyclopenta[b]pyrrole-1-carboxamide](/img/structure/B7344311.png)
![N-[(1S,3R)-2,2-dimethyl-3-phenylcyclopropyl]-3-piperidin-4-yl-1,2-oxazole-5-carboxamide](/img/structure/B7344318.png)
![[(4aS,7aR)-3,4a,5,6,7,7a-hexahydro-2H-pyrrolo[3,4-b][1,4]oxazin-4-yl]-(4-chloro-7-bicyclo[4.2.0]octa-1(6),2,4-trienyl)methanone](/img/structure/B7344332.png)
![6-azaspiro[2.5]octan-2-yl-[(2R,3R)-3-methyl-2-(trifluoromethyl)morpholin-4-yl]methanone](/img/structure/B7344335.png)
![tert-butyl N-[4-fluoro-2-[[[(3S)-oxan-3-yl]amino]methyl]phenyl]carbamate](/img/structure/B7344338.png)

![N-[(1R,2S)-2-(4-fluorophenyl)cyclopropyl]-6-methyl-4,5,6,7-tetrahydropyrazolo[1,5-a]pyrimidine-3-carboxamide](/img/structure/B7344366.png)
![N-[(1R,2S)-2-(4-fluorophenyl)cyclopropyl]-6-methyl-2-oxo-4-sulfanylidene-1H-pyrimidine-5-carboxamide](/img/structure/B7344370.png)
![2-(4-cyclopropyl-1,3-thiazol-2-yl)-N-[(1R,2S)-2-(4-fluorophenyl)cyclopropyl]acetamide](/img/structure/B7344374.png)
![N-[(1R,2S)-2-cyclohexylcyclopropyl]-6-methyl-4,5,6,7-tetrahydropyrazolo[1,5-a]pyrimidine-3-carboxamide](/img/structure/B7344377.png)
![N-[(1S,6S)-7-bicyclo[4.2.0]octanyl]-1-methyl-4,5,6,7-tetrahydroindazol-4-amine](/img/structure/B7344385.png)
![N-[4-[[(3aS,6aS)-1,2,3,3a,4,5,6,6a-octahydropentalen-1-yl]amino]phenyl]-2-(1,2,4-triazol-1-yl)propanamide](/img/structure/B7344386.png)
![4-methyl-5-nitro-N-[[(2S)-piperidin-2-yl]methyl]pyridin-2-amine](/img/structure/B7344391.png)
![(1S,6S)-N-[(1,5-dimethylpyrazol-4-yl)methyl]bicyclo[4.2.0]octan-7-amine](/img/structure/B7344397.png)